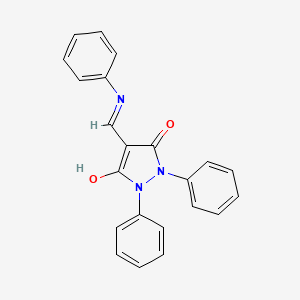
3,5-Pyrazolidinedione, 4-anilinomethylidyne-1,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyrazolidinedione, 4-anilinomethylidyne-1,2-diphenyl- is a heterocyclic compound known for its diverse pharmacological and industrial applications. This compound belongs to the class of pyrazolidinediones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-pyrazolidinedione derivatives typically involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide. The resulting 3,5-pyrazolidinedione can then undergo various modifications to introduce different substituents . For instance, the condensation of 3,5-pyrazolidinedione with aromatic or aliphatic carbonyl compounds in the presence of glacial acetic acid can yield 4-alkylidene or 4-arylidene derivatives .
Industrial Production Methods
Industrial production of 3,5-pyrazolidinedione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Pyrazolidinedione, 4-anilinomethylidyne-1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxiranes.
Substitution: The compound can undergo substitution reactions with aryldiazonium salts to form 4-arylazo derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Sodium borohydride in methanol is commonly used for reduction reactions.
Substitution: Aryldiazonium salts are used for substitution reactions, often in the presence of acetic acid.
Major Products Formed
Oxidation: Oxiranes
Reduction: Benzyl derivatives
Substitution: 4-Arylazo derivatives
Aplicaciones Científicas De Investigación
3,5-Pyrazolidinedione, 4-anilinomethylidyne-1,2-diphenyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5-pyrazolidinedione, 4-anilinomethylidyne-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the synthesis of pro-inflammatory prostaglandins . Additionally, its potential anti-cancer effects may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolidinedione structure.
Feprazone: Another pyrazolidinedione derivative with analgesic and anti-inflammatory properties.
Uniqueness
This structural feature distinguishes it from other pyrazolidinedione derivatives and contributes to its diverse pharmacological and industrial uses .
Propiedades
Número CAS |
6139-73-7 |
|---|---|
Fórmula molecular |
C22H17N3O2 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
5-hydroxy-1,2-diphenyl-4-(phenyliminomethyl)pyrazol-3-one |
InChI |
InChI=1S/C22H17N3O2/c26-21-20(16-23-17-10-4-1-5-11-17)22(27)25(19-14-8-3-9-15-19)24(21)18-12-6-2-7-13-18/h1-16,26H |
Clave InChI |
FVKBFPOZPJCQBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=CC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
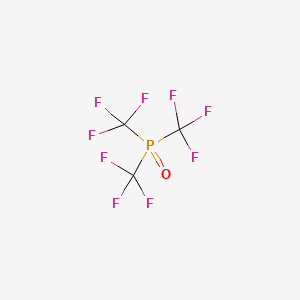
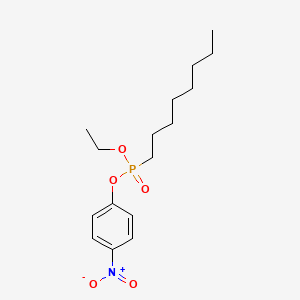

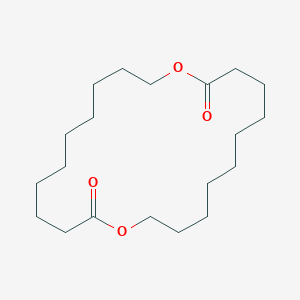
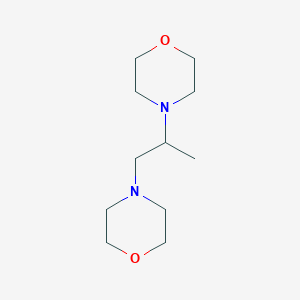
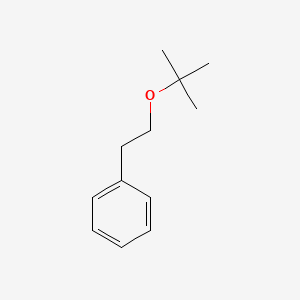
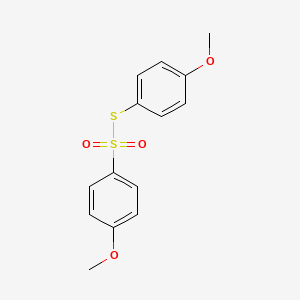
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)

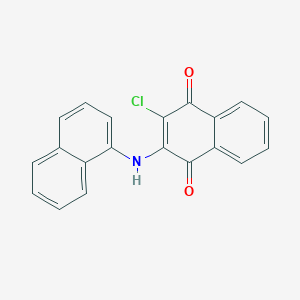
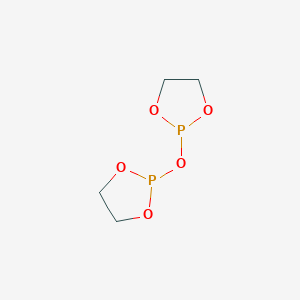
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)

